
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as MET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MET is a triazole derivative that has been synthesized using different methods and has shown promising results in various studies.
科学的研究の応用
New Psychoactive Substances Research
This compound falls within the class of molecules that have been explored as new psychoactive substances (NPS). The structural template of 1,2-diarylethylamines, to which this compound is related, has been investigated for its psychoactive properties and potential therapeutic applications. Research in this area aims to understand the pharmacological profile of these compounds, their potential for abuse, and their possible use in treating conditions such as depression or chronic pain .
Suzuki–Miyaura Cross-Coupling Reactions
In the field of organic chemistry, the compound’s structural motifs may be utilized in Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The triazole ring, in particular, can act as a versatile building block for constructing complex molecular architectures .
Boron Chemistry and Reagent Development
The compound’s boron-containing analogs could be of interest in the development of new boron reagents. Such reagents are crucial in various organic transformations, including protodeboronation and borylation reactions. Research in this area focuses on creating more efficient and selective boron-based reagents for use in organic synthesis .
Pharmacological Profile Exploration
Compounds with similar structures have been studied for their pharmacological effects. This includes investigating their potential as analgesics, anesthetics, or antidepressants. The research aims to discover new medications with improved efficacy and reduced side effects compared to existing drugs .
特性
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-18-9-11(16-17-18)14(19)15-8-13(21-3)10-6-4-5-7-12(10)20-2/h4-7,9,13H,8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDIYDMENZYTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

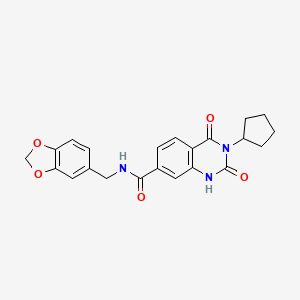
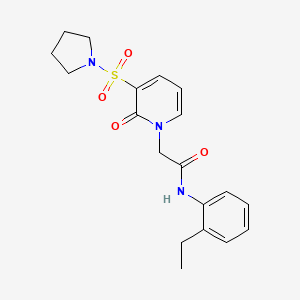
![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)
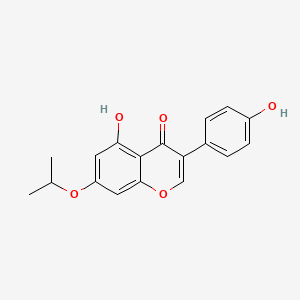
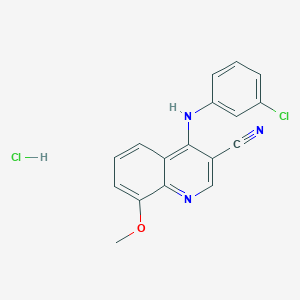
![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)
![N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3011902.png)
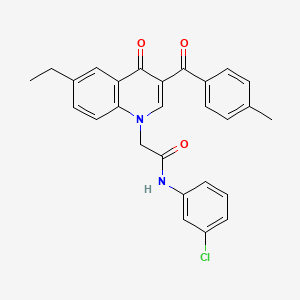
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B3011906.png)
![methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate](/img/structure/B3011907.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/no-structure.png)
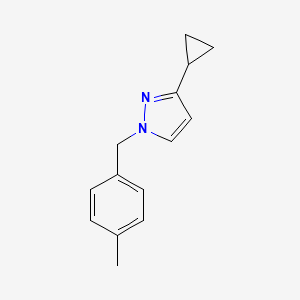
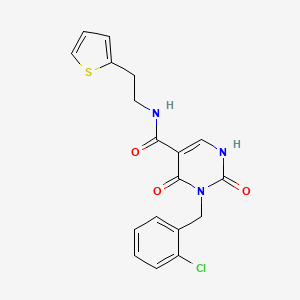
![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)